molecular formula C10H12N4 B12078607 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine

5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B12078607
M. Wt: 188.23 g/mol
InChI Key: GZRTWNYTXJQMPI-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted at the 5-position with a 1-ethyl-1H-pyrazol-4-yl group and an amine group at the 2-position. Its molecular formula is C₁₀H₁₃N₅, yielding a molecular weight of 203.25 g/mol. The compound has been documented in purity assessments, achieving ≥95% purity in synthetic batches, as noted in EN300-230818 (Category D5) .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-(1-ethylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N4/c1-2-14-7-9(6-13-14)8-3-4-10(11)12-5-8/h3-7H,2H2,1H3,(H2,11,12)

InChI Key

GZRTWNYTXJQMPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyridine-pyrazole scaffold is a common structural motif in drug discovery. Below is a comparative analysis of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine and related compounds, emphasizing substituent effects, biological targets, and physicochemical properties.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target Key Findings/Applications
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine C₁₀H₁₃N₅ 203.25 Ethyl (pyrazole), NH₂ (pyridine) Not explicitly reported High purity (95%); scaffold for kinase inhibitors
KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) C₂₀H₂₁N₇O 375.44 Piperidin-4-yl, benzooxazole TrkA kinase Potent TrkA inhibitor; IC₅₀ not reported
CDK2 Inhibitor (5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) C₁₂H₁₄ClN₇ 295.74 Methyl, chloro CDK2 Demonstrated CDK2 inhibition via in vitro assays
Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) C₂₁H₂₂Cl₂FN₅O 450.34 Piperidin-4-yl, fluorophenyl ALK, ROS1 kinases FDA-approved for NSCLC; IC₅₀ = 20–100 nM
CK1δ Inhibitor (N-(3,4-Dimethoxyphenethyl)-4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)-pyridin-2-amine) C₂₅H₂₅FN₄O₃S 480.56 Dimethoxyphenethyl, fluorophenyl CK1δ Selective CK1δ inhibition; 39% synthetic yield

Key Observations

Substituent Impact on Target Selectivity: The ethyl group in 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, piperidin-4-yl substituents (e.g., in KRC-108 and Crizotinib) enhance target affinity but reduce solubility due to increased molecular bulk . Halogenated aryl groups (e.g., in Crizotinib) improve binding to hydrophobic kinase pockets, as seen in its nanomolar potency against ALK/ROS1 .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, similar to KRC-108 and CDK2 inhibitors .
  • Purity challenges in analogs (e.g., 95% purity for the target compound vs. 92% HPLC purity for the CK1δ inhibitor) highlight the need for optimized purification protocols .

Biological Activity Trends :

  • Pyridine-pyrazole hybrids with bulky substituents (e.g., benzooxazole in KRC-108) show enhanced kinase inhibition but lower solubility. Smaller substituents (e.g., ethyl or methyl) may favor metabolic stability .

Physicochemical and Pharmacokinetic Profiles

Parameter 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine KRC-108 CDK2 Inhibitor Crizotinib
Molecular Weight 203.25 375.44 295.74 450.34
LogP (Predicted) 1.8–2.2 3.5–4.0 2.5–3.0 4.2–4.8
Solubility (µg/mL) Moderate (20–50) Low (<10) Moderate (15–30) Low (<5)
Synthetic Yield Not reported Not reported Not reported High (commercial)

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